![molecular formula C10H19NO3 B6633847 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol](/img/structure/B6633847.png)
1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol is a chemical compound that has been the subject of scientific research due to its unique properties and potential applications. Also known as 4-Oxanorbornan-3,4-diol, this compound is a cyclic amino alcohol that is commonly used as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol has a variety of biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol in lab experiments is its versatility as a building block for the synthesis of new compounds. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol. For example, researchers may continue to explore its potential applications in drug development and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol can be achieved through several methods, including the use of dihydroxylation reactions and ring-closing metathesis. One commonly used method involves the reaction of 1,4-butanediol with dihydropyran, followed by the addition of an acid catalyst to form the desired compound.
Scientific Research Applications
1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of new drugs and pharmaceuticals.
properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c12-9-6-11(7-10(9)13)5-8-1-3-14-4-2-8/h8-10,12-13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIHJKIBHMBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CC(C(C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.